molecular formula C21H31N3O4S B2927828 N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894004-75-2

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2927828
CAS No.: 894004-75-2
M. Wt: 421.56
InChI Key: IWAZLZADBZNFQR-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetically designed organic compound featuring an indole core functionalized with a sulfonyl group and a diisopropyl-substituted acetamide moiety. The indole scaffold is a privileged structure in medicinal chemistry and pharmaceutical research, known for its widespread presence in biologically active molecules . Compounds based on the indole nucleus and acetamide functional groups have been investigated for a diverse range of activities, which may provide valuable research directions for this compound. These potential areas include antitumor applications, as certain 2-(1H-indol-3-yl)-2-oxo-acetamides have demonstrated marked activity against solid tumors in research settings . Other indole-acetamide derivatives have shown inhibitory effects on melanoma cell growth by inducing apoptosis and autophagy , as well as antiviral activity against pathogens like the human respiratory syncytial virus (RSV) . Furthermore, similar structural frameworks have been evaluated for their antioxidant properties . The presence of the sulfonyl group may influence the compound's electronic properties, solubility, and potential for interacting with biological targets. This combination of features makes it a candidate for use in various biochemical and pharmacological studies as a reference standard or as a building block in the development of new bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-[2-oxo-2-(propylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-6-11-22-20(25)14-29(27,28)19-12-23(18-10-8-7-9-17(18)19)13-21(26)24(15(2)3)16(4)5/h7-10,12,15-16H,6,11,13-14H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAZLZADBZNFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Sulfonyl Group: This step involves sulfonylation, where a sulfonyl chloride reacts with the indole derivative.

    Attachment of the Acetamide Group: This is usually done through acylation reactions, where an acyl chloride or anhydride reacts with the amine group on the indole.

    N,N-Diisopropylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on proteins, influencing their activity and leading to various biological effects. The sulfonyl and acetamide groups may also play roles in modulating the compound’s interactions and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Functional Group Impact on Bioactivity and Properties

Sulfonyl Group Variations: The propylamino-oxoethyl sulfonyl group in the target compound introduces a secondary amine, which may enhance hydrogen-bonding interactions compared to the pyrrolidinyl-oxoethyl sulfonyl group in CAS 878058-08-3. The latter’s cyclic amine could improve solubility but reduce conformational flexibility .

However, this may also lower aqueous solubility .

Indole Modifications: Methylsulfonylamino at the indole 4-position (CAS 1630827-25-6) introduces a polar sulfonamide group, which could improve binding to charged residues in enzymatic active sites .

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : Compounds like CAS 878058-08-3 and the target compound require multi-step syntheses involving sulfonation and amidation, as seen in oxadiazole-indole hybrid syntheses .

Biological Activity

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₄N₂O₄S
  • Molecular Weight : 372.46 g/mol

Structural Features

The compound features an indole moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects. The sulfonamide group contributes to its solubility and bioactivity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as phospholipase D (PLD), leading to increased apoptosis and reduced invasion of cancer cells .
  • Modulation of Signaling Pathways : It is hypothesized that the compound could affect pathways like PI3K/AKT/mTOR, which are crucial in tumor growth regulation .

Cytotoxicity Studies

A study examining the cytotoxic effects of related indole derivatives reported significant activity against various cancer cell lines. For instance, a derivative similar to this compound demonstrated potent cytotoxicity with IC50 values in the low micromolar range against several tumor cell lines .

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF73.5
N,N-diisopropyl...A5494.0

Case Study 1: Antitumor Activity

In a mouse xenograft model, the administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent for treating malignancies resistant to conventional therapies.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds, suggesting that they could inhibit pro-inflammatory cytokines in vitro, thereby reducing inflammation-related damage in tissues.

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